Norethindrone pivalate
Description
Historical Context of Synthetic Progestin Development
Early Steroid Chemistry and the Synthesis of Norethindrone (B1679910)
The journey to synthetic progestins began with the identification and isolation of natural steroid hormones in the early 20th century. nih.gov Progesterone (B1679170), a crucial hormone for regulating the menstrual cycle and maintaining pregnancy, was isolated by four independent research teams in 1934. nih.govnih.gov However, early therapeutic use of progesterone was hampered by significant obstacles; it was difficult and expensive to extract from animal sources and had poor oral bioavailability. pbs.org
A major breakthrough came in 1943 when chemist Russell Marker discovered a process, later known as the "Marker Degradation," to synthesize progesterone in large quantities from diosgenin, a steroid found in Mexican yams (specifically the Dioscorea species, or "cabeza de negro"). asu.edurochester.eduacs.org This discovery established Mexico as a center for hormone research and production and made steroid hormones more accessible for research and development. asu.eduacs.org
Building on this foundation, researchers at Syntex, S.A., a pharmaceutical company in Mexico City, sought to create a more potent, orally active version of progesterone. pbs.orgasu.edu On October 15, 1951, a team led by Carl Djerassi successfully synthesized 19-nor-17α-ethynyltestosterone, a compound that would become known as norethindrone. asu.edunih.govnih.gov This novel molecule, derived from testosterone (B1683101), was not only effective when taken orally but was also found to be significantly more potent than natural progesterone. pbs.orgnih.gov The synthesis of norethindrone was a landmark achievement, laying the groundwork for its use in various therapeutic applications. asu.edunih.gov
| Key Milestone | Year | Significance |
| Isolation of Progesterone | 1934 | Four teams independently isolate the natural hormone, but therapeutic use is limited. nih.govnih.gov |
| Marker Degradation | 1943 | Russell Marker develops a method to synthesize progesterone from Mexican yams, enabling mass production. asu.edurochester.edu |
| Synthesis of Norethindrone | 1951 | Carl Djerassi's team at Syntex synthesizes the first orally active and highly potent synthetic progestin. pbs.orgasu.edunih.gov |
| First Medical Use of Norethindrone | 1957 | Norethindrone is introduced for treating gynecological disorders like endometriosis. nih.govwikipedia.org |
Evolution of Norethindrone Derivatives in Research
The synthesis of norethindrone catalyzed a wave of research into other synthetic progestins. nih.gov Shortly after Djerassi's discovery, Frank Colton at G.D. Searle and Company developed norethynodrel (B126153) in 1953, an isomer of norethindrone. asu.edutandfonline.com These first-generation progestins were primarily derived from testosterone and were designed with the main goal of inhibiting gonadotropin activity. nih.gov
Research continued to evolve, leading to the development of various derivatives and new generations of progestins. nih.gov One such early derivative was norethindrone acetate (B1210297), which Parke-Davis acquired rights to in 1964. asu.edu The primary aim of ongoing research was to create molecules with greater specificity for the progesterone receptor, thereby minimizing off-target effects associated with binding to other steroid receptors (like androgen and estrogen receptors). rochester.edunih.gov
This led to a classification of progestins into different "generations," each with a unique pharmacological profile. wikipedia.orgnih.gov For example, second-generation progestins include levonorgestrel, while third-generation compounds include desogestrel (B1670305) and gestodene. nih.gov More recent research has produced novel progestins like dienogest (B1670515) and drospirenone, which have distinct properties such as anti-androgenic activity. tandfonline.comnih.gov This continuous evolution reflects a persistent effort in medicinal chemistry to refine the therapeutic properties of the original norethindrone scaffold. nih.gov Norethindrone enanthate, an injectable long-acting prodrug, is another example of how the parent molecule has been adapted for different therapeutic purposes. wikipedia.orgglowm.com
Prodrug Design Principles and the Pivalate (B1233124) Moiety
The development of norethindrone pivalate is a direct application of prodrug chemistry. This strategy involves the chemical modification of an active drug to create an inactive or less active derivative that, once administered, is converted back to the parent drug in vivo.
Theoretical Framework of Prodrug Chemistry
The term "prodrug" was first introduced by Adrien Albert in 1958 to describe a pharmacologically inactive compound that is transformed into an active drug through metabolic or chemical processes within the body. humanjournals.comorientjchem.org The fundamental goal of prodrug design is to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, chemical instability, or rapid presystemic metabolism. humanjournals.comuef.fi About 5-7% of all approved drugs worldwide are classified as prodrugs. researchgate.net
Prodrugs are typically classified into two main categories:
Carrier-Linked Prodrugs: The active drug is covalently linked to a carrier molecule or "promoiety." researchgate.net This bond is designed to be labile, breaking either chemically or enzymatically (e.g., through hydrolysis by esterases) to release the parent drug. orientjchem.orgresearchgate.net The promoiety is ideally non-toxic. researchgate.net This is the most common type of prodrug.
Bioprecursors: These are inactive molecules that are metabolically activated to the active drug, usually through redox reactions, without the need for a carrier to be cleaved off. researchgate.netnih.gov
The design of a successful prodrug requires a "synthetic handle" on the parent drug, such as a hydroxyl, carboxyl, or amine group, which can be chemically modified. researchgate.net
| Prodrug Design Principle | Objective |
| Improve Solubility | Enhance solubility in water for intravenous formulations or improve dissolution in the gastrointestinal tract. humanjournals.comnih.gov |
| Enhance Permeability | Increase lipophilicity to improve absorption across biological membranes, such as the intestinal wall or skin. nih.govmdpi.com |
| Increase Stability | Protect the drug from degradation in the gastrointestinal tract before it can be absorbed. tandfonline.com |
| Prolonged Action | Create a depot effect where the drug is released slowly over time from the prodrug form. researchgate.net |
| Site-Specific Delivery | Target the drug to a specific tissue or organ where the activating enzymes are most prevalent. researchgate.netfiveable.me |
Role of Pivalate Esters in Enhancing Pharmacokinetic Properties and Cellular Delivery
Esterification is a common and effective strategy in prodrug design, and the use of a pivalate (trimethylacetate) ester is a specific example of this approach. nih.gov The pivalate moiety is introduced by reacting the parent drug with a pivaloyl source, such as pivaloyl chloride.
The key roles of the pivalate ester in prodrug design are:
Enhanced Lipophilicity: The pivalate group is bulky and non-polar, which significantly increases the lipophilicity (fat-solubility) of the parent molecule. This enhanced lipophilicity improves the drug's ability to permeate biological membranes, which is crucial for absorption. nih.gov
Bioreversible Linkage: The ester bond connecting the pivalate moiety to the drug serves as a temporary, cleavable linkage. After administration, this bond is hydrolyzed by ubiquitous esterase enzymes present in the body, releasing the active drug and pivalic acid. nih.gov
Cellular Delivery: By increasing lipid solubility, the pivalate prodrug can more efficiently enter target cells. nih.gov Once inside the cell, enzymatic cleavage releases the active form of the drug where it is needed. Adefovir dipivoxil is a well-known example where the pivalate moiety significantly enhances cellular uptake. nih.gov
After cleavage, the liberated pivalate (trimethylacetic acid) is activated in cells to pivaloyl-CoA. researchgate.net This intermediate is primarily eliminated from the body by forming pivaloylcarnitine (B1222081), which is then excreted in the urine. researchgate.net
Chemical Derivatization Strategies for this compound
Chemical derivatization refers to the process of converting a chemical compound into a derivative to alter its properties for a specific purpose. najah.edujfda-online.com For norethindrone, derivatization is employed for both analytical and therapeutic purposes.
In analytical chemistry, derivatization is used to improve the detection and quantification of norethindrone in complex matrices like plasma or butter. najah.eduscience.govnih.gov For instance, reacting norethindrone with dansyl chloride allows for highly sensitive simultaneous analysis with ethinyl estradiol (B170435) via liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov Another advanced strategy involves using a "click reaction" to create a triazole derivative of norethindrone, which extends the molecule's conjugation and enhances its detection by UV/Vis spectroscopy. najah.edu
From a therapeutic perspective, the primary derivatization strategy for creating this compound involves esterification. The hydroxyl group at the C17 position of the norethindrone steroid backbone serves as the "synthetic handle" for this reaction. nih.gov This hydroxyl group is reacted with a pivaloyl source, forming an ester linkage. This modification transforms norethindrone into a carrier-linked prodrug, designed to leverage the benefits of the pivalate moiety for improved pharmacokinetic properties.
Properties
CAS No. |
65445-09-2 |
|---|---|
Molecular Formula |
C25H34O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-3-oxo-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C25H34O3/c1-6-25(28-22(27)23(2,3)4)14-12-21-20-9-7-16-15-17(26)8-10-18(16)19(20)11-13-24(21,25)5/h1,15,18-21H,7-14H2,2-5H3/t18-,19+,20+,21-,24-,25-/m0/s1 |
InChI Key |
PZXAQHCWXLHKAY-HGBFTFLOSA-N |
SMILES |
CC12CCC3C(C1CCC2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34 |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)OC(=O)C(C)(C)C)CCC4=CC(=O)CCC34 |
Other CAS No. |
65445-09-2 |
Synonyms |
norethindrone pivalate |
Origin of Product |
United States |
Synthetic Methodologies for Norethindrone Pivalate and Its Precursors
Chemical Synthesis Routes to Norethindrone (B1679910)
Norethindrone, the essential precursor to norethindrone pivalate (B1233124), is a synthetic progestin derived from testosterone (B1683101). wikiwand.com Its synthesis has been a landmark in medicinal chemistry since its first discovery in 1951. nih.gov The common synthetic routes typically start from readily available steroid precursors and involve the key step of introducing an ethynyl (B1212043) group at the C17 position.
One of the most historically significant syntheses, developed by Carl Djerassi, begins with estradiol (B170435) 3-methyl ether. wikipedia.org This route involves a sequence of reactions including a Birch reduction to transform the aromatic A-ring into a diene, followed by oxidation of the 17β-hydroxyl group to a ketone. wikipedia.orgsmolecule.com Another prominent pathway utilizes 19-nor-4-androstenedione as the starting material, which already possesses the desired carbon skeleton, simplifying the process to protection of the 3-keto group, ethynylation at C17, and subsequent deprotection. google.com
Strategies for Carbon-Carbon Triple Bond Formation
The introduction of the C17α-ethynyl group is the defining transformation in the synthesis of norethindrone and related progestins. This reaction, known as ethynylation, involves the nucleophilic addition of an acetylide anion to the 17-keto group of a steroid precursor. consensus.app The process converts the ketone into a tertiary alcohol, creating the characteristic propargyl alcohol moiety. consensus.app
This transformation is typically achieved by treating the 17-ketosteroid with a metal acetylide. wikipedia.org Common reagents include lithium acetylide, often generated in situ from acetylene (B1199291) and an organolithium reagent like n-butyllithium, or potassium acetylide, which can be formed using potassium metal or potassium tert-butoxide. smolecule.commedcraveonline.com The reaction is performed in an anhydrous solvent to prevent quenching of the highly basic acetylide anion. nih.gov The choice of reagent and reaction conditions can influence the yield and the formation of byproducts. colab.ws
Table 1: Reagents for Ethynylation of 17-Ketosteroids
| Reagent System | Precursor | Description | Reference |
|---|---|---|---|
| Lithium Acetylide | 17-Ketosteroid | Generated from acetylene and organolithium reagents; adds to the ketone to form a tertiary alcohol. smolecule.com | smolecule.com |
| Potassium tert-Amylate / Acetylene | 3,17-Diketone | Condensation with acetylene without protection of the 3-keto group. medcraveonline.com | medcraveonline.com |
Stereochemical Considerations in Synthesis
The biological activity of norethindrone is critically dependent on the stereochemistry at the C17 position. The desired product has the ethynyl group in the alpha (α) orientation and the hydroxyl group in the beta (β) orientation. The addition of the acetylide anion to the planar 17-keto group is highly stereoselective.
The acetylide nucleophile predominantly attacks the carbonyl carbon from the less sterically hindered bottom or alpha-face of the steroid nucleus. smolecule.com The bulky C18 angular methyl group effectively shields the top (beta-face), directing the incoming nucleophile to the opposite side. This results in the formation of the desired 17α-ethynyl-17β-hydroxy configuration. smolecule.comnih.gov While this reaction is highly selective, small amounts of the isomeric 17β-ethynyl derivative can sometimes form as a byproduct. colab.ws
Esterification Chemistry for Pivalate Derivatization
Norethindrone pivalate is a prodrug of norethindrone, created by esterifying the 17β-hydroxyl group. This tertiary alcohol is sterically hindered, which can make esterification challenging. The synthesis typically involves reacting norethindrone with a pivaloylating agent. nih.gov
Common methods employ pivalic anhydride (B1165640) or pivaloyl chloride as the acyl source. medcraveonline.commedcraveonline.com The reaction is generally carried out in the presence of a base, such as pyridine, which can act as both a solvent and a catalyst by activating the acylating agent. medcraveonline.com Another effective catalyst for acylating hindered alcohols is 4-(N,N-dimethylamino)pyridine (DMAP). organic-chemistry.org The pivalate ester is more lipophilic than the parent norethindrone, which alters its pharmacokinetic profile.
Table 2: Conditions for Pivalate Esterification of Alcohols
| Acylating Agent | Catalyst / Base | Temperature (°C) | Notes | Reference |
|---|---|---|---|---|
| Pivaloyl Chloride | Pyridine | 65 | General method for esterification of hydroxyl groups. medcraveonline.com | medcraveonline.com |
| Pivalic Anhydride | Bismuth(III) triflate | Not specified | Effective for sterically demanding or tertiary alcohols. organic-chemistry.org | organic-chemistry.org |
Novel Synthetic Approaches and Derivatization Techniques
Research continues to explore new methods for synthesizing and modifying norethindrone to create novel derivatives with potentially improved properties. These approaches leverage modern synthetic reactions and prodrug strategies.
Application of Click Chemistry in Norethindrone Derivatization
The terminal alkyne of norethindrone is an ideal functional group for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). najah.edu This reaction allows for the efficient and highly specific covalent linking of norethindrone to another molecule containing an azide (B81097) group, forming a stable 1,2,3-triazole ring. najah.eduresearchgate.net This strategy has been proposed for creating novel analytical derivatization methods for norethindrone, enhancing its detection. najah.edu It has also been used to synthesize glycoconjugates of the related steroid ethisterone, demonstrating the utility of this approach for creating complex steroid derivatives. researchgate.net This methodology opens the door to a wide range of novel norethindrone conjugates for various research applications. researchgate.net
Exploration of Alternative Protecting Groups and Prodrug Moieties
During the synthesis of norethindrone, protecting groups are often necessary. The 3-keto group, for instance, is commonly protected as an enol ether to prevent it from reacting during the C17-ethynylation step. wikiwand.comwikipedia.org
Beyond the pivalate ester, other prodrug moieties have been explored to modify the activity and pharmacokinetics of norethindrone. A widely used derivative is norethindrone acetate (B1210297), formed by acetylating the 17β-hydroxyl group. google.com This is typically accomplished using acetic anhydride with a catalyst. google.com The acetate and other esters like norethindrone enanthate are prodrugs that are metabolized in the body to release the active norethindrone. wikiwand.comwikipedia.org Researchers have also synthesized novel ester and ether conjugates at the 17-hydroxy position to explore new biological activities, such as anti-inflammatory or cytotoxic effects. researchgate.net
Molecular Mechanisms of Action of Norethindrone Active Moiety of Norethindrone Pivalate
Progesterone (B1679170) Receptor Binding and Activation
The principal mechanism of norethindrone (B1679910) involves its direct binding to and activation of progesterone receptors, which are ligand-activated transcription factors. cancer.govpsu.edu This interaction is competitive, with norethindrone effectively displacing progesterone from its receptor. portlandpress.comnih.gov In studies on human uterine tissue, norethindrone demonstrated a significant affinity for the progesterone receptor, with a reported inhibition constant (Ki) of 6.8 nM. portlandpress.comnih.govnih.gov
The binding of a ligand to a nuclear receptor's ligand-binding domain (LBD) is a dynamic process that induces specific conformational changes critical for receptor function. aip.org Crystallographic analyses of the progesterone receptor LBD in complex with norethindrone have provided detailed insights into this interaction. researchgate.netacs.org
The progesterone receptor's ligand-binding pocket (LBP) exhibits considerable flexibility, allowing it to accommodate the bulky 17α-ethynyl group characteristic of norethindrone. researchgate.net This accommodation is achieved through localized shifts in the protein's main chain and the adoption of alternative side-chain conformations by amino acids in close proximity to the ligand. researchgate.netacs.org These structural adjustments result in a unique, ligand-specific volume for the binding pocket, which for norethindrone is approximately 520 ų. researchgate.netacs.org Despite these significant alterations within the binding pocket, the critical interactions necessary to establish an active AF-2 (activation function 2) surface are maintained. acs.org This active conformation is essential for the subsequent recruitment of coactivator proteins. aip.org The interaction is further stabilized by a hydrogen bond network involving the 3-keto group of the steroid and amino acid residues within the LBD. researchgate.net
Following ligand binding and the resultant conformational change, the norethindrone-PR complex translocates into the cell nucleus. cancer.gov Within the nucleus, the complex functions as a transcription factor, binding to specific DNA sequences known as progesterone response elements (PREs) located in the promoter regions of target genes. cancer.govnih.gov
The binding of the ligand-receptor complex to PREs initiates a cascade of events that modulates the transcription of these genes. nih.gov The complex recruits a variety of coregulatory proteins, including coactivators and corepressors, which ultimately determine the rate of gene expression. nih.govnih.gov This process of transcriptional modulation is the foundation of the genomic pathway of progestin action, leading to the physiological effects associated with norethindrone. cancer.govnih.gov
Interaction with Other Steroid Receptors (Androgen, Estrogen, Glucocorticoid)
The structural similarity of norethindrone to other steroid hormones allows it to bind to and exert effects through their respective receptors, a phenomenon known as cross-reactivity. nih.gov This interaction with androgen (AR), estrogen (ER), and glucocorticoid (GR) receptors contributes to the broader pharmacological effects of the compound. wikipedia.orgnih.govportlandpress.com
Norethindrone displays a distinct profile of affinity and selectivity for various steroid receptors. While it is a potent progestogen, its activity at other receptors is generally weaker. wikipedia.org
Androgen Receptor (AR): Norethindrone acts as a weak androgen receptor agonist. wikipedia.org Its binding affinity for the AR is approximately 15% of that of the potent synthetic androgen metribolone. wikipedia.org However, its primary A-ring reduced metabolite, 5α-dihydronorethisterone, shows a higher affinity for the AR, at about 27% of metribolone's affinity. wikipedia.org
Estrogen Receptor (ER): Norethindrone itself possesses a very low affinity for both estrogen receptor subtypes, ERα and ERβ. wikipedia.org Its estrogenic effects are primarily attributed to its metabolism into the highly potent estrogen, ethinylestradiol, a conversion that occurs to a small extent (approximately 0.35%). wikipedia.orgoup.com Certain metabolites of norethindrone, such as 3β,5α-tetrahydronorethisterone, have been shown to bind with high affinity to ERα, functioning as selective ERα modulators. bioscientifica.comnih.govoup.com
Glucocorticoid Receptor (GR): Norethindrone exhibits a low affinity for the glucocorticoid receptor. drugbank.comnih.govnih.gov Studies have shown that it has little to no significant agonist activity for GR-mediated gene transactivation. nih.gov
The cross-reactivity of norethindrone with other steroid receptors is rooted in the structural similarities between the ligand-binding domains of these nuclear receptors and the steroid hormone scaffold. ersnet.orgoup.com As a 19-nortestosterone derivative, norethindrone's structure inherently allows for binding to both progesterone and androgen receptors. nih.gov
Cellular and Subcellular Effects (mechanistic studies)
Norethindrone, the active metabolite of norethindrone pivalate (B1233124), exerts its biological effects by interacting with various cellular and subcellular systems. patsnap.com As a synthetic progestin, its primary mechanism involves binding to and activating progesterone receptors (PRs), which are ligand-activated transcription factors. drugbank.commedcraveebooks.com This interaction initiates a cascade of molecular events, modulating the expression of target genes within cells of the reproductive tract, hypothalamus, and pituitary gland. patsnap.comdrugbank.com The following sections detail the specific mechanistic effects of norethindrone observed in in-vitro studies on endometrial cells and the regulation of pituitary hormones.
Modulation of Endometrial Cellular Processes in vitro
In-vitro studies using human endometrial cells have elucidated several key mechanisms through which norethindrone directly influences the uterine lining. These effects are crucial to its role in contraception and the management of gynecological disorders like endometriosis. drugbank.comnih.gov
Research demonstrates that norethindrone has a significant antiproliferative effect on endometrial stromal cells (ESCs). medcraveebooks.comnih.gov Studies measuring the incorporation of [³H]thymidine, a marker for DNA synthesis and cell proliferation, found that norethindrone at concentrations of 10 nM and higher significantly inhibited this process in a dose-dependent manner. nih.gov This antiproliferative action contributes to the endometrial atrophy and suppressed proliferation observed with norethindrone therapy. drugbank.comcmu.ac.th Interestingly, the addition of 17β-estradiol did not reverse this inhibitory effect, indicating a dominant progestogenic action. nih.gov
Beyond inhibiting growth, norethindrone actively induces apoptosis, or programmed cell death, in endometrial cells. At concentrations of 100 nM and above, norethindrone was shown to significantly increase the activity of caspase 3/7, which are key effector enzymes in the apoptotic pathway. medcraveebooks.comnih.gov This leads to an increased number of apoptotic cells within the endometrial stroma. nih.gov Importantly, these effects were achieved without causing general cytotoxicity, as confirmed by the absence of lactate (B86563) dehydrogenase (LDH) leakage from the cells. medcraveebooks.comnih.gov
Furthermore, norethindrone modulates the expression of factors involved in angiogenesis (the formation of new blood vessels). It has been shown to attenuate the production of vascular endothelial growth factor (VEGF) and stromal cell-derived factor-1 (SDF-1) that is typically stimulated by 17β-estradiol in cultured endometrial stromal cells. medcraveebooks.com This effect may be mediated by the binding of norethindrone to the progesterone receptor, which in turn inhibits estrogen-receptor-dependent gene activation. medcraveebooks.com
Another specific molecular effect observed in vitro is the stimulation of estradiol (B170435) dehydrogenase (E₂DH) activity in proliferative endometrial tissue. jst.go.jp This enzyme is responsible for converting the potent estrogen, estradiol (E₂), into the less active estrone (B1671321) (E₁). By increasing E₂DH activity, norethindrone helps to reduce the local proliferative stimulus of estrogen on the endometrium. jst.go.jp
The various histological changes seen with norethindrone use, such as glandular atrophy and irregular secretion, are direct consequences of these cellular-level modulations. cmu.ac.th
Table 1: Summary of In-Vitro Effects of Norethindrone on Endometrial Cells
| Cellular Process | Experimental Assay | Key Finding | Reference |
| Cell Proliferation | [³H]thymidine Incorporation | Significant, dose-dependent inhibition at concentrations >10 nM. | nih.gov |
| Apoptosis | Caspase 3/7 Activity | Significant increase at concentrations >100 nM. | medcraveebooks.comnih.gov |
| Cytotoxicity | Lactate Dehydrogenase (LDH) Leakage | No significant leakage, indicating a lack of general cytotoxicity. | medcraveebooks.comnih.gov |
| Angiogenesis Factor Production | Measurement of VEGF and SDF-1 | Attenuates 17β-estradiol-stimulated production. | medcraveebooks.com |
| Estrogen Metabolism | Estradiol Dehydrogenase (E₂DH) Activity | Stimulates enzyme activity, promoting conversion of estradiol to estrone. | jst.go.jp |
Pituitary Gonadotropin Secretion Regulation Mechanisms
Norethindrone plays a critical role in regulating the hypothalamic-pituitary-gonadal (HPG) axis, primarily by suppressing the secretion of gonadotropins from the anterior pituitary gland. drugbank.comwikipedia.org This action is central to its contraceptive efficacy. patsnap.com
The primary mechanism is a negative feedback loop exerted on both the hypothalamus and the pituitary. drugbank.com By mimicking progesterone, norethindrone acts on the hypothalamus to decrease the pulse frequency of gonadotropin-releasing hormone (GnRH) release. wikipedia.org This reduction in GnRH stimulation leads to a diminished secretion of both follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary. patsnap.compatsnap.comwikipedia.org
Clinical and preclinical studies have quantified this suppressive effect. After two weeks of oral administration, norethindrone attenuated the endogenous secretion of LH by 59% and FSH by 50%. nih.gov This profound suppression of gonadotropins, particularly the inhibition of the mid-cycle LH surge, prevents follicular maturation and the subsequent release of an egg from the ovary (ovulation). patsnap.compatsnap.com
Research in animal models further clarifies this mechanism. Studies in rabbits demonstrated that norethindrone blocks the postcoital LH surge required for ovulation, and this effect is not due to a direct action on the ovary but rather a blockage of the pituitary's release of ovulating hormone. oup.comoup.com Further investigations in women receiving injectable norethisterone showed that the pituitary gland itself remains capable of responding to an external challenge with luteinizing hormone-releasing hormone (LHRH). nih.gov This suggests that norethindrone's primary site of action in the feedback loop is likely at the hypothalamic level, reducing the endogenous GnRH signal, rather than impairing the pituitary's ability to produce gonadotropins. nih.gov
Table 2: Summary of Norethindrone's Effects on Pituitary Gonadotropin Secretion
| Hormone | Effect | Mechanism | Reference |
| Gonadotropin-Releasing Hormone (GnRH) | Decreased pulse frequency | Negative feedback on the hypothalamus. | wikipedia.org |
| Luteinizing Hormone (LH) | Secretion attenuated by ~59%; mid-cycle surge is inhibited. | Reduced GnRH stimulation and direct negative feedback on the pituitary. | patsnap.compatsnap.comnih.gov |
| Follicle-Stimulating Hormone (FSH) | Secretion attenuated by ~50%. | Reduced GnRH stimulation and direct negative feedback on the pituitary. | patsnap.compatsnap.comnih.gov |
Pharmacokinetic and Metabolic Research of Norethindrone Pivalate and Its Active Forms
Prodrug Hydrolysis and Liberation of Norethindrone (B1679910)
Norethindrone pivalate (B1233124) is designed as a prodrug to enhance the therapeutic efficacy of norethindrone. The liberation of the active norethindrone molecule from its pivalate ester is a crucial first step in its pharmacological action. This conversion is primarily achieved through enzymatic hydrolysis.
The hydrolysis of the pivalate ester bond in norethindrone pivalate is predominantly carried out by carboxylesterases. These enzymes are abundant in various tissues, with the liver being the primary site of this metabolic conversion. nih.gov The rapid deacetylation of norethindrone acetate (B1210297) to norethindrone after oral administration has been well-documented, and a similar rapid hydrolysis is expected for the pivalate ester. nih.govfda.gov Studies on norethindrone acetate have shown a very short initial half-life of the ester, in the order of minutes, indicating swift conversion to norethindrone. nih.gov This rapid hydrolysis is a key feature of its prodrug design, ensuring the prompt availability of the active therapeutic agent.
The rate of hydrolysis of ester prodrugs like this compound can be influenced by several factors. In vitro studies on various esters of norethisterone using rabbit liver preparations have shown that the structure of the ester side chain plays a significant role in the rate of hydrolysis. nih.gov For instance, steric hindrance near the ester linkage can affect the accessibility of the bond to hydrolytic enzymes.
While specific in vitro and in silico hydrolysis data for this compound are not extensively available in the public domain, general principles of prodrug metabolism suggest that factors such as the lipophilicity of the ester and the specific carboxylesterase isozymes involved would influence the hydrolysis rate. For example, studies with other prodrugs have shown that the rate of enzymatic hydrolysis in plasma can be inversely related to the lipophilicity of the ester.
Interactive Data Table: Factors Potentially Influencing this compound Hydrolysis
| Factor | Potential Influence on Hydrolysis Rate | Relevant Research Findings |
| Enzyme Concentration | Higher concentrations of carboxylesterases in tissues like the liver would lead to a faster rate of hydrolysis. | Carboxylesterases are highly expressed in the liver, the primary site of first-pass metabolism. nih.gov |
| Ester Structure | The bulky pivalate group may introduce steric hindrance, potentially influencing the rate of enzymatic attack compared to smaller esters like acetate. | Studies on other norethisterone esters show that substituents on the ester chain can inhibit hydrolysis. nih.gov |
| Lipophilicity | The lipophilicity of the prodrug can affect its partitioning into cellular compartments where hydrolytic enzymes are located. | The relationship between lipophilicity and hydrolysis rate can be complex and may depend on the specific prodrug and enzyme system. |
| Species Differences | The type and activity of esterases can vary between species, leading to different hydrolysis rates in animal models compared to humans. | Studies on norethisterone enanthate showed significant differences in plasma hydrolysis rates between rabbits, rats, and humans. nih.gov |
Absorption Mechanisms at the Cellular Level and in Animal Models
Following oral administration, this compound is expected to be absorbed from the gastrointestinal tract. The prodrug's lipophilicity likely facilitates its passage across the intestinal epithelium. Once absorbed, it undergoes first-pass metabolism, primarily in the liver, where it is hydrolyzed to norethindrone. nih.gov
Studies on norethindrone itself have shown that it is rapidly and completely absorbed after oral administration, though it is subject to a significant first-pass effect, with an absolute bioavailability of approximately 65%. drugs.com The absorption of norethindrone can be influenced by its physical characteristics, such as particle size.
Animal models, particularly rabbits and rats, have been instrumental in studying the pharmacokinetics of norethindrone. nih.govnih.govnih.gov In rabbits, the absorption of norethindrone is rapid, with peak plasma levels reached within 0.5 to 1.0 hour. nih.gov In rats, norethindrone is metabolized in the gut wall, indicating both intestinal and hepatic contributions to the first-pass effect. nih.gov While specific cellular absorption studies using models like Caco-2 cells for this compound are not widely published, these models are standard for predicting human intestinal permeability of drugs. evotec.commdpi.comnih.govmedtechbcn.comeuropa.eu
Distribution Characteristics and Protein Binding
Once norethindrone is liberated from its pivalate prodrug, its distribution throughout the body is governed by its physicochemical properties and its interactions with plasma proteins.
Norethindrone exhibits extensive binding to plasma proteins. Approximately 61% of circulating norethindrone is bound to albumin, and about 36% is bound to sex hormone-binding globulin (SHBG). fda.govdrugs.comdrugbank.comnih.govmedcraveebooks.com SHBG is a glycoprotein (B1211001) that binds androgens and estrogens with high affinity, thereby regulating their bioavailability. athenslab.gr The binding of norethindrone to SHBG can be influenced by the levels of other hormones, such as estrogens, which can increase SHBG concentrations. nih.gov As a 19-nortestosterone derivative, norethindrone can also compete with and displace testosterone (B1683101) from SHBG, which may have clinical implications. nih.gov
Interactive Data Table: Plasma Protein Binding of Norethindrone
| Plasma Protein | Percentage of Bound Norethindrone | Significance |
| Albumin | ~61% | Serves as a high-capacity, low-affinity binding protein, contributing significantly to the overall transport of norethindrone in the blood. fda.govdrugs.comdrugbank.comnih.govmedcraveebooks.com |
| Sex Hormone-Binding Globulin (SHBG) | ~36% | Acts as a high-affinity, low-capacity binding protein, playing a crucial role in regulating the free, biologically active concentration of norethindrone. fda.govdrugs.comdrugbank.comnih.govmedcraveebooks.com |
The volume of distribution (Vd) is a pharmacokinetic parameter that describes the extent to which a drug is distributed in the body tissues versus the plasma. For norethindrone, the apparent volume of distribution is approximately 4 L/kg. fda.govdrugs.comdrugbank.comnih.gov This relatively large Vd suggests that the drug is well-distributed into extravascular tissues.
Interactive Data Table: Pharmacokinetic Parameters of Norethindrone in Animal Models
| Animal Model | Route of Administration | Key Pharmacokinetic Findings | Reference |
| Rabbit | Oral & Intravenous | Rapid absorption (Tmax 0.5-1.0 hr). Two-compartment model kinetics. Oral bioavailability is approximately 54% of intravenous. | nih.govnih.gov |
| Rat | Oral & Intraportal | Subject to a significant first-pass effect with both intestinal and hepatic components. Oral bioavailability is approximately 13.7% of intravenous. | nih.govnih.gov |
Biotransformation Pathways of Norethindrone
The metabolism of norethindrone is extensive and primarily occurs in the liver. drugbank.com The biotransformation involves several key enzymatic reactions that modify its structure, leading to various metabolites.
The cytochrome P450 (CYP) enzyme system, a critical component of drug metabolism, plays a significant role in the biotransformation of norethindrone. drugbank.comnih.gov Specifically, CYP3A4 is the predominant enzyme responsible for the hydroxylation of norethindrone. wikipedia.orgnih.gov To a lesser extent, other CYP isoforms such as CYP2C19, CYP1A2, and CYP2A6 are also involved. drugbank.comnih.gov Studies have shown that potent inhibitors of CYP3A4, like ketoconazole (B1673606), can strongly inhibit the metabolism of norethindrone in vitro. nih.gov Conversely, inducers of CYP3A4, such as rifampicin (B610482) and St. John's wort, can accelerate its clearance, thereby reducing its systemic exposure. wikipedia.orgnih.gov
A major metabolic route for norethindrone involves the reduction of its A-ring. drugbank.comdrugbank.com This process is catalyzed by 5α- and 5β-reductases, leading to the formation of dihydronorethisterone and subsequently tetrahydronorethisterone isomers. drugbank.comwikipedia.org The enzymes 3α- and 3β-hydroxysteroid dehydrogenases are also involved in these reductive transformations. drugbank.comwikipedia.org The 5α-reduced metabolites, such as 5α-dihydronorethisterone, appear to retain some biological activity, whereas the 5β-reduced metabolites are considered inactive. drugbank.com This reductive metabolism occurs not only in the liver but also in extrahepatic tissues. wikipedia.org
Following reduction and hydroxylation, norethindrone and its metabolites undergo extensive conjugation reactions. nih.govwikipedia.orgdrugs.com These phase II metabolic processes, which include glucuronidation and sulfation, increase the water solubility of the metabolites, facilitating their excretion. wikipedia.orgdrugs.com The majority of metabolites found in the circulation are sulfate (B86663) conjugates, while glucuronide conjugates are the predominant form found in the urine. nih.govdrugbank.comdrugs.com Specifically, a disulfate conjugate of 3α,5α-tetrahydronorethisterone and a monosulfate conjugate of 3α,5β-tetrahydronorethisterone are major plasma metabolites. drugbank.comnih.gov
A small but significant portion of norethindrone is metabolized to the potent estrogen, ethinylestradiol, through a process called aromatization. wikipedia.org This conversion is mediated by the enzyme aromatase, which is part of the cytochrome P450 family. nih.gov Studies using human liver homogenates have confirmed the capability of the liver to aromatize norethindrone to ethinylestradiol. nih.gov Research in postmenopausal women treated with norethisterone acetate also detected serum concentrations of ethinylestradiol, indicating this metabolic conversion occurs in vivo. nih.gov However, the clinical significance of this low-level conversion is considered minimal in the presence of higher circulating estrogen levels. nih.gov
Excretion Pathways of Norethindrone and its Metabolites in Pre-clinical Models
Pre-clinical studies in various animal models have provided insights into the excretion of norethindrone and its metabolites. Following administration, a significant portion of the dose is eliminated from the body. In rabbits, metabolites are predominantly excreted in the urine, whereas rats excrete a large proportion (up to 80%) in the bile. nih.gov In general, more than 50% of an administered dose is excreted in the urine and 20-40% is eliminated in the feces. drugs.comnih.govpopline.org These metabolites are primarily in conjugated forms. drugbank.com Less than 5% of a norethindrone dose is excreted unchanged. drugs.com
Metabolic Interactions with Other Compounds (mechanistic in vitro/animal studies)
Norethindrone's metabolism can be influenced by co-administered compounds, primarily through interactions with the CYP450 enzyme system.
CYP3A4 Inducers: Compounds that induce CYP3A4 activity can increase the metabolism of norethindrone, leading to lower plasma concentrations and potentially reduced efficacy. wikipedia.org Examples of such inducers identified in studies include rifampin, phenobarbital, phenytoin, and carbamazepine. wikipedia.orgfda.gov Herbal supplements like St. John's wort also induce CYP3A4 and have been shown to increase the clearance of norethindrone. wikipedia.orgnih.gov
CYP3A4 Inhibitors: Conversely, substances that inhibit CYP3A4 can decrease the metabolism of norethindrone, resulting in higher plasma levels. wikipedia.org For instance, the antifungal drug ketoconazole is a potent inhibitor. nih.gov Ritonavir, an antiretroviral medication, may also decrease the metabolism of norethindrone. pdr.net
5α-Reductase Inhibitors: Since 5α-reductase is involved in norethindrone metabolism, inhibitors of this enzyme, such as finasteride (B1672673) and dutasteride, can inhibit its metabolic pathway. wikipedia.org
Vitamin Deficiencies: Animal studies in rats have suggested that the dietary status, particularly deficiencies in B-vitamins like thiamin and riboflavin, can affect the activity of drug-metabolizing enzymes and consequently the effects of norethindrone. nih.gov
Table of Research Findings on Norethindrone Metabolism
| Metabolic Pathway | Key Enzymes Involved | Primary Metabolites | Location of Metabolism | Interacting Compounds (Examples) |
|---|---|---|---|---|
| Hydroxylation | CYP3A4, CYP2C19, CYP1A2, CYP2C6 | Hydroxylated norethindrone derivatives | Liver | Inducers (Rifampin, St. John's Wort), Inhibitors (Ketoconazole) |
| Reduction | 5α-reductase, 5β-reductase, 3α/3β-HSD | Dihydronorethisterone, Tetrahydronorethisterone | Liver, Extrahepatic tissues | 5α-reductase inhibitors (Finasteride) |
| Conjugation | Glucuronyltransferases, Sulfotransferases | Glucuronide and sulfate conjugates | Liver | - |
| Aromatization | Aromatase (CYP19A1) | Ethinylestradiol | Liver, Peripheral tissues | - |
Structure Activity Relationship Sar Studies of Norethindrone Derivatives
Impact of Steroid Scaffold Modifications on Receptor Affinity and Activity
The foundational structure of norethindrone (B1679910) is a 19-nortestosterone steroid scaffold, which distinguishes it from endogenous progesterone (B1679170) and testosterone (B1683101). Key modifications to this scaffold are critical for its progestational activity and receptor-binding profile.
One of the most significant modifications in the norethindrone scaffold is the removal of the methyl group at the C-10 position (C19). tandfonline.comtandfonline.com This alteration, which defines it as a 19-nortestosterone derivative, substantially increases progestational activity compared to its parent compound, ethisterone. tandfonline.comtandfonline.com The absence of the C19-methyl group also leads to a complete elimination of androgenicity that would otherwise be more pronounced. tandfonline.com
Modifications at other positions also modulate activity. For instance, the introduction of a methyl group at the C6 position can result in weak androgenic activity, while a chloro atom at the same position can confer antiandrogenic properties. kup.at Furthermore, substitutions at the C11 position of the norethindrone scaffold have been a key strategy in the development of progesterone receptor (PR) modulators. oup.com The presence of bulky substituents at C11 can prevent the receptor from adopting a fully agonistic conformation, leading to partial agonist or antagonist activity. tandfonline.comtandfonline.com
The saturation of double bonds within the steroid rings also plays a role. The Δ4-3-keto group in ring A is crucial for activity. kup.at Studies on the 5α-reduction of norethindrone, which removes the double bond between C4 and C5, have shown a paradoxical effect. While 5α-reduction enhances the binding affinity for the androgen receptor, it significantly diminishes its androgenic potency. nih.gov
Role of C17α-Ethynyl Group in Progestational Activity and Metabolic Stability
The introduction of a 17α-ethynyl group (-C≡CH) is a cornerstone of the design of orally active synthetic progestins like norethindrone. tandfonline.comkup.at This modification serves two primary purposes: enhancing progestational activity and improving metabolic stability.
Originally, the ethynylation at the C17α position of testosterone was intended to create an orally active androgen, analogous to the conversion of estradiol (B170435) to ethinylestradiol. kup.atwikipedia.org However, this modification unexpectedly attenuated androgenic activity while conferring significant progestational properties. kup.atwikipedia.org The ethynyl (B1212043) group is crucial for this shift in activity, as replacing it with an ethyl group on the same nandrolone (B1676933) scaffold results in an anabolic steroid (norethandrolone) rather than a potent progestin. nih.gov
From a metabolic standpoint, the C17α-ethynyl group sterically hinders the enzymatic oxidation of the adjacent C17β-hydroxyl group to a much less active 17-keto metabolite. sci-hub.se This protection against first-pass metabolism is what grants norethindrone its oral bioavailability, a significant advantage over progesterone which is rapidly metabolized. wikipedia.org The ethynyl group is preserved in approximately 90% of all of norethindrone's metabolites. wikipedia.org
Influence of Pivalate (B1233124) Esterification on SAR (Prodrug specific SAR)
Norethindrone pivalate is a prodrug of norethindrone, meaning it is a precursor that is converted into the active drug within the body. The pivalate ester is attached to the C17β-hydroxyl group of the norethindrone molecule. Esterification at this position is a common strategy to increase the lipophilicity of steroids, which in turn affects their absorption, distribution, and duration of action. wikipedia.org
The specific ester used, in this case, pivalate (trimethylacetate), influences the rate of hydrolysis back to the active norethindrone. Pivalate esters are known to be used in prodrugs to improve bioavailability. researchgate.net Upon administration, esterases in the body cleave the pivalate group, releasing norethindrone to interact with its target receptors. The rate of this cleavage determines the pharmacokinetic profile of the drug.
A key aspect of the SAR of pivalate-generating prodrugs is the metabolic fate of the liberated pivalic acid. Pivalate can be activated to pivaloyl-CoA, which is then conjugated with carnitine to form pivaloylcarnitine (B1222081) for urinary excretion. researchgate.netvdoc.pub This process can potentially lead to a depletion of the body's carnitine stores, especially with long-term use of high doses of pivalate-containing prodrugs. researchgate.net This metabolic consequence is a specific feature of the prodrug's SAR that is distinct from the pharmacology of the active norethindrone molecule itself.
Computational Chemistry and Molecular Modeling in SAR
Computational methods have become indispensable tools for elucidating the SAR of norethindrone derivatives at a molecular level. These techniques provide insights into how the ligand interacts with the progesterone receptor (PR) and help rationalize observed biological activities.
Molecular docking studies are used to predict the preferred binding orientation of norethindrone within the ligand-binding pocket (LBP) of the progesterone receptor. researchgate.netresearchgate.net These simulations show that norethindrone fits snugly into the LBP, forming key interactions with specific amino acid residues. Crystallographic analysis confirms that potent steroid agonists like norethindrone can be accommodated within the PR's LBP, which exhibits significant flexibility. researchgate.netacs.org The binding of norethindrone induces a specific conformation in the receptor, expanding the binding pocket volume to approximately 520 ų. acs.org
Molecular dynamics (MD) simulations build upon static docking poses by simulating the movement of the ligand-receptor complex over time. frontiersin.org These simulations reveal the dynamic nature of the interaction and how the ligand can stabilize specific conformations of the receptor, which is crucial for its agonistic activity. researchgate.net
QSAR studies establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. researchgate.net For progestins like norethindrone, QSAR models have been developed to correlate physicochemical parameters with activities such as oral contraceptive potency and receptor binding affinity. unicamp.brnih.gov
These models use descriptors that quantify various molecular properties, including topology, polarizability, electronegativity, and volume. nih.gov For a series of steroids including norethindrone, QSAR analyses have demonstrated that descriptors related to the substituents at the C17 position are critical for high oral contraceptive activity. unicamp.br Such models can be used to predict the activity of novel derivatives and guide the design of new compounds with improved properties. acs.org
Pharmacophore Elucidation for Progestin Receptor Agonism
A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to and activate the progesterone receptor. For steroidal PR agonists like norethindrone, the key pharmacophoric features have been well-characterized.
The essential features for agonism include:
Two hydrogen bond acceptors: One is the ketone oxygen at the C3 position in the A-ring, which interacts with Gln725 and Arg766 in the receptor's binding pocket. nih.govnih.gov The other is the C17β-hydroxyl group.
A hydrophobic steroid scaffold: The four-ring steroid core provides the necessary shape and hydrophobic character to fit within the largely hydrophobic ligand-binding pocket. nih.gov
Specific stereochemistry: The precise three-dimensional arrangement of the steroid rings and substituents is critical for proper alignment within the binding site.
The C17α-ethynyl group of norethindrone is a key component of its pharmacophore, occupying a hydrophobic region of the binding pocket and contributing significantly to its potent agonist activity. researchgate.net Computational pharmacophore models, validated against known potent inhibitors and agonists, are used to screen large chemical databases for new potential PR modulators. nih.gov
Advanced Analytical Methodologies for Norethindrone Pivalate and Its Metabolites
High-Performance Liquid Chromatography (HPLC) Development and Validation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of norethindrone (B1679910) pivalate (B1233124), offering high resolution and sensitivity for assay, purity determination, and stability testing.
The development of HPLC methods for the assay and purity determination of norethindrone pivalate focuses on achieving optimal separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. Key parameters that are optimized during method development include the column type, mobile phase composition, flow rate, and detection wavelength.
A common approach involves using a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution. Isocratic elution is often suitable for routine quality control, while gradient elution may be necessary for resolving complex mixtures of impurities. UV detection is typically employed, with the wavelength selected based on the maximum absorbance of this compound to ensure high sensitivity. Method validation is performed according to established guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water mixture |
| Detection | UV at a specific wavelength |
| Flow Rate | Typically 1.0 mL/min |
| Injection Volume | 10-20 µL |
Stability-indicating HPLC methods are crucial for monitoring the degradation of this compound under various stress conditions, such as heat, light, humidity, and acidic or basic environments. These methods are designed to separate the intact drug from its degradation products, allowing for their accurate quantification.
Forced degradation studies are conducted to generate potential degradation products. The drug substance is subjected to conditions that are more severe than those expected during storage. The resulting samples are then analyzed by HPLC to identify and quantify the degradation products. The development of a stability-indicating method often requires a gradient elution program to resolve all the degradation products from the parent drug and from each other. The method must be validated to demonstrate its ability to separate and quantify these degradation products accurately.
While norethindrone itself is a chiral molecule, the pivalate esterification does not introduce a new chiral center. Therefore, the primary focus of chiral chromatography in the context of this compound would be to separate the enantiomers of norethindrone if the synthesis route could potentially lead to the formation of its unnatural enantiomer. However, as norethindrone is synthesized from optically active starting materials, the final product is expected to be enantiomerically pure. Chiral chromatography would serve as a tool to confirm the enantiomeric purity of the norethindrone used in the synthesis of this compound or to investigate any potential racemization during the manufacturing process.
Spectroscopic Techniques (e.g., UV-Vis, Mass Spectrometry, NMR) for Characterization and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound and its metabolites.
UV-Vis Spectroscopy: This technique is routinely used for the quantification of this compound in bulk drug and pharmaceutical formulations. The molecule exhibits a characteristic UV absorption maximum due to its α,β-unsaturated ketone chromophore.
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight and fragmentation pattern of this compound. When coupled with HPLC (LC-MS), it allows for the identification and quantification of the drug and its metabolites in complex matrices. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in the elemental composition determination of unknown impurities and metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the definitive structural confirmation of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular structure, including the stereochemistry of the molecule.
| Technique | Application | Information Obtained |
| UV-Vis | Quantification | Concentration based on light absorbance |
| Mass Spectrometry | Identification and Quantification | Molecular weight and fragmentation pattern |
| NMR | Structural Elucidation | Detailed molecular structure and stereochemistry |
Impurity Profiling and Characterization
Impurity profiling is a critical aspect of quality control for this compound. The identification and quantification of impurities are essential to ensure the safety and efficacy of the drug product. Potential impurities can arise from the starting materials, intermediates, by-products of the synthesis, or degradation of the final product.
A combination of chromatographic and spectroscopic techniques is employed for impurity profiling. HPLC is used to separate the impurities from the main compound. The isolated impurities or the fractions containing them are then subjected to spectroscopic analysis, primarily LC-MS and NMR, for structural characterization. This comprehensive approach allows for the identification and control of impurities at very low levels.
Bioanalytical Method Development for Biological Matrices (pre-clinical/in vitro)
The development of sensitive and selective bioanalytical methods is necessary for studying the pharmacokinetics and metabolism of this compound in pre-clinical and in vitro models. These methods are typically based on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity, which are required to measure the low concentrations of the drug and its metabolites in biological matrices such as plasma, urine, and cell culture media.
The method development process involves optimizing sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interferences from the biological matrix. The chromatographic conditions are optimized to achieve a short analysis time while maintaining good separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to provide high selectivity and sensitivity for the quantification of the analyte and its internal standard. The method is then fully validated for its accuracy, precision, selectivity, sensitivity, and stability in the biological matrix.
Novel Derivatization Strategies for Enhanced Detection
The inherent chemical structure of norethindrone, the active metabolite of this compound, can present challenges for achieving high sensitivity and selectivity in certain analytical methodologies. To overcome these limitations, novel derivatization strategies have been developed to chemically modify the analyte, thereby enhancing its detectability. These strategies typically focus on introducing specific chemical moieties that improve chromatographic behavior or augment the response in various detector systems, such as those based on UV/Vis absorption, fluorescence, or mass spectrometry.
One innovative approach involves the use of "click chemistry" for the chemical derivatization of norethindrone. This strategy employs an azide-conjugated alkyne to react with the norethindrone molecule, resulting in the formation of a 1,2,3-triazole ring. This five-membered heterocycle extends the conjugation of the molecule, which in turn enhances its UV/Vis absorption characteristics. A developed HPLC-UV/Vis method utilizing this derivatization has demonstrated a significant improvement in sensitivity.
Another effective strategy is the derivatization of norethindrone and its metabolites with reagents that introduce a fluorescent tag. Dansyl chloride, for instance, has been successfully used to derivatize both ethinylestradiol and norethindrone. najah.edu This reaction targets the functional groups of the steroids, forming fluorescent derivatives that can be detected with high sensitivity using a fluorescence detector. najah.edu This method has been validated for the simultaneous determination of these compounds in human plasma, showcasing its applicability to biological samples. najah.edu
For analyses employing mass spectrometry, derivatization can be used to improve ionization efficiency and chromatographic separation. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of norethindrone and its acidic metabolites in human plasma, which utilizes derivatization with p-toluenesulfonyl chloride. This derivatization enhances the analytical performance of the method, allowing for sensitive and selective quantification of the target analytes.
These novel derivatization strategies represent significant advancements in the analytical chemistry of norethindrone and its metabolites, enabling more robust and sensitive quantification in various matrices.
Research Findings on Novel Derivatization Strategies
| Derivatization Strategy | Target Analyte(s) | Analytical Method | Key Findings | Reference |
| Click Reaction with Azide-Conjugated Alkyne | Norethindrone | HPLC-UV/Vis | Formation of a 1,2,3-triazole ring extends conjugation, enhancing UV/Vis detection. The method was validated and showed good linearity (R² = 0.9995), precision (RSD = 1.07%), and sensitivity (LOD = 2x10⁻⁶ mg/ml, LOQ = 2x10⁻⁴ mg/ml). | |
| Dansylation | Ethinylestradiol and Norethindrone | Liquid Chromatography with Fluorescence Detection | Derivatization with dansyl chloride forms fluorescent derivatives, enabling sensitive detection. The method was linear in the range of 0.1-10 ng/mL with an LOD of 0.05 ng/mL and an LOQ of 0.1 ng/mL for norethindrone. | najah.edu |
| Sulfonylation | Norethindrone and its acidic metabolites | LC-MS/MS | Derivatization with p-toluenesulfonyl chloride allowed for the sensitive and selective simultaneous determination in human plasma over a concentration range of 0.1-50 ng/mL for all analytes. |
Pre Clinical Pharmacological Investigations of Norethindrone Excluding Clinical Trials
In Vitro Cellular Assays for Receptor Activation and Gene Expression
In vitro studies are crucial for elucidating the molecular mechanisms of norethindrone (B1679910). Research has shown that norethindrone primarily acts as a potent agonist of the progesterone (B1679170) receptor, with an affinity for endometrial progesterone receptors similar to that of natural progesterone nih.govnih.gov. This binding initiates changes in target gene expression, leading to its progestational effects nih.gov.
Beyond its progestogenic activity, norethindrone and its metabolites have been shown to interact with estrogen receptors. In cell-based assays using African Green Monkey Kidney CV-1 cells and breast cancer T-47D cells, norethindrone is metabolized to A-ring reduced compounds, primarily 3α,5α-norethisterone nih.gov. These metabolites, 3α,5α-norethisterone and 3β,5α-norethisterone, were found to activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) at nanomolar concentrations nih.gov. The transactivation induced by ERα was generally 1.7- to 4.0-fold higher than that induced by ERβ nih.gov.
Gene expression studies in human cell cultures have further detailed the effects of norethindrone acetate (B1210297) (NETA). In human hepatocytes, NETA was found to downregulate the mRNA expression of fibrinogen and prothrombin nih.gov. In Human Umbilical Vein Endothelial Cells (HUVECs), NETA upregulated the expression of Tissue Factor (TF), Tissue Factor Pathway Inhibitor (TFPI), and tissue Plasminogen Activator (tPA) nih.gov. These findings suggest a direct modulatory effect on the expression of genes involved in the coagulation cascade nih.gov.
| Cell Line | Gene | Effect of NETA | Citation |
|---|---|---|---|
| Human Hepatocytes | Fibrinogen | Downregulation | nih.gov |
| Prothrombin | Downregulation | nih.gov | |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tissue Factor (TF) | Upregulation | nih.gov |
| Tissue Factor Pathway Inhibitor (TFPI) | Upregulation | nih.gov | |
| tissue Plasminogen Activator (tPA) | Upregulation | nih.gov |
Biochemical Studies on Enzyme Modulation
Inhibition of Hepatic Triglyceride Synthesis and Release (in vitro/animal models)
Norethindrone acetate has been shown to inhibit the synthesis and secretion of triglycerides in the liver. In studies using isolated hepatocytes from fed rats, norethindrone acetate at a concentration of 0.1 mM significantly inhibited the incorporation of both palmitate and glycerol into triglycerides by 11% to 16% nih.gov. At a higher concentration of 1.0 mM, the inhibition of glycerol incorporation into triglycerides increased to 35-39% nih.gov. The release of these newly synthesized, labeled triglycerides from the hepatocytes was also inhibited by 21% and 46%, respectively nih.gov.
These in vitro findings are corroborated by studies in animal models. In conscious, glucose-fed miniature swine, administration of norethindrone acetate led to a significant reduction in the arterial concentration of plasma triglycerides (from 1.1 mM to 0.7 mM) and the rate of splanchnic secretion of plasma triglyceride fatty acids (from 2.0 to 0.8 µmol/min·kg) nih.gov. These results suggest that a primary mechanism for the hypolipidemic effect of norethindrone acetate is the direct inhibition of hepatic triglyceride synthesis and secretion nih.govnih.gov.
| Model System | Parameter Measured | Concentration/Condition | Observed Inhibition/Reduction | Citation |
|---|---|---|---|---|
| Isolated Rat Hepatocytes | Incorporation of Palmitate/Glycerol into TGs | 0.1 mM | 11-16% | nih.gov |
| Incorporation of Glycerol into TGs | 1.0 mM | 35-39% | nih.gov | |
| Release of Labeled TGs | 0.1 mM | 21-46% | nih.gov | |
| Miniature Swine | Arterial TG Concentration | In vivo administration | ~36% | nih.gov |
| Splanchnic TG Secretion Rate | In vivo administration | ~60% | nih.gov |
Protein Binding and Adduct Formation in Microsomal Systems
Biochemical studies utilizing rat liver microsomes have demonstrated that norethindrone can be metabolically activated to form derivatives that bind irreversibly to proteins nih.gov. When incubated with hepatic microsomes in the presence of NADPH and oxygen, approximately 0.7-1.6 nmol of norethindrone becomes irreversibly bound per mg of microsomal protein nih.gov. This process is dependent on the microsomal mixed-function oxidase system, specifically cytochrome P-450, and can be inhibited by carbon monoxide nih.gov. The proposed mechanism involves the bioactivation of norethindrone to a reactive intermediate, norethisterone-4,5-epoxide nih.gov.
Further studies with this epoxide metabolite confirmed its ability to react with proteins nih.gov. When norethisterone epoxide was incubated with rat hepatic microsomes, about 2.0 nmol of the epoxide was irreversibly incorporated per mg of microsomal protein in the absence of NADPH nih.gov. This binding was enhanced to 5.2 nmol/mg protein with the addition of an NADPH regenerating system, suggesting that microsomal enzymes can convert the epoxide into another, even more reactive metabolite nih.gov. This NADPH-dependent binding could be induced by pretreatment of the rats with phenobarbital, a known inducer of cytochrome P-450 enzymes nih.gov. The binding was primarily to proteins containing free sulfhydryl groups, such as albumin, and was diminished by the presence of glutathione nih.govnih.gov.
Animal Models for Fundamental Pharmacological Characterization
Ovulation Inhibition Mechanisms in Non-Human Species
A primary mechanism of action for norethindrone is the inhibition of ovulation nih.gov. Preclinical studies in animals have established its potent anti-ovulatory effects. When administered orally, norethindrone demonstrates an ovulation-blocking effect that is significantly more potent than other progestins like levonorgestrel and medroxyprogesterone acetate nih.gov. When administered intramuscularly, its anti-ovulatory potency is equivalent to that of natural progesterone nih.gov. The contraceptive effects are mediated through its anti-gonadotrophic action, which suppresses the preovulatory peaks of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH), thereby preventing follicular maturation and ovulation nih.govnih.gov.
Endometrial Effects in Animal Models (Mechanistic Focus)
Norethindrone exerts profound and direct effects on the endometrium, which have been characterized in animal models. Studies in albino rats treated with norethindrone acetate (NETA) revealed significant histological and ultrastructural changes in the uterus nih.govnih.govresearchgate.net.
Long-term administration leads to a desynchronized progestogenic effect on uterine tissues, which is hostile to implantation nih.govresearchgate.net. This includes alterations in the endometrial epithelium, such as proliferation, apoptosis (programmed cell death), and autophagy nih.govresearchgate.net. The uterine glands may show necrotic, apoptotic, or pseudosecretory changes nih.gov. Furthermore, norethindrone induces stromal and myometrial reactions, including connective tissue remodeling with an increase in collagenous and elastic fibers, granulocyte infiltration, and myocyte hypertrophy nih.govnih.govresearchgate.net. These comprehensive changes in endometrial morphology and function contribute to its contraceptive mechanism by preventing the successful implantation of an embryo nih.gov.
| Uterine Component | Observed Mechanistic Effects | Citation |
|---|---|---|
| Endometrial Epithelium | Proliferation, apoptosis, autophagy | nih.govresearchgate.net |
| Uterine Glands | Necrotic, apoptotic, and pseudosecretory changes | nih.govresearchgate.net |
| Stroma | Connective tissue remodeling, granulocyte infiltration | nih.govresearchgate.net |
| Myometrium | Increased collagen and elastic fibers, myocyte hypertrophy, apoptosis | nih.govnih.gov |
| Overall Effect | Desynchronized progestogenic effect preventing implantation | nih.govresearchgate.net |
Impact on Lipid Metabolism in Animal Models (Mechanistic Focus)
Preclinical investigations in animal models suggest that norethindrone and its esters can influence lipid metabolism through various mechanisms, particularly by affecting hepatic lipid processing.
A study utilizing conscious, glucose-fed miniature swine investigated the effects of norethindrone acetate on the secretion of triglycerides from the splanchnic region, which includes the liver. The research indicated that norethindrone acetate has a hypolipidemic effect attributable to the inhibition of hepatic triglyceride secretion. Compared to untreated control animals, those administered norethindrone acetate showed a significant reduction in both the arterial concentration and the rate of splanchnic secretion of plasma triglyceride fatty acids. Furthermore, the percentage of free fatty acids taken up by the splanchnic region that was converted into plasma triglycerides was also decreased.
In a different animal model, the influence of norethindrone on lipid metabolism was assessed in rabbits fed a high-fat diet. In this study, while there were no significant treatment effects on liver weight or hepatic cholesterol concentrations, some changes in the percentages of hepatic fatty acids were observed at different time points. Notably, the aortic cholesterol concentration was lower in the group treated with norethindrone compared to the non-treated group. nih.gov
These studies suggest that the metabolic impact of norethindrone involves direct effects on the liver's production and secretion of lipids. The reduction in triglyceride output from the liver appears to be a key mechanism.
Interactive Table: Effect of Norethindrone Acetate on Splanchnic Triglyceride Metabolism in Glucose-Fed Swine
| Parameter | Control Group (Mean ± SEM) | Norethindrone Acetate Group (Mean ± SEM) | Percentage Change |
| Arterial Triglyceride Concentration (mM) | 1.1 ± 0.1 | 0.7 ± 0.1 | ↓ 36.4% |
| Splanchnic Triglyceride Secretion (μmol/min·kg^0.75) | 2.0 ± 0.4 | 0.8 ± 0.1 | ↓ 60.0% |
| Conversion of FFA to Triglycerides (%) | 22 ± 5 | 13 ± 3 | ↓ 40.9% |
| Data derived from studies on norethindrone acetate. The applicability of these findings to norethindrone pivalate (B1233124) has not been established. |
Investigational Effects on Non-Reproductive Systems (Mechanistic Studies)
Beyond its reproductive effects, preclinical research has begun to explore the action of progestins on other physiological systems, including the central nervous system.
The concept of neurosteroid activity involves steroids that are either synthesized de novo in the brain or derived from peripheral sources and then metabolized within the brain to exert rapid, non-genomic effects on neuronal excitability. A primary mechanism for this action is the modulation of the gamma-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.
Endogenous progesterone is a well-established precursor to potent neurosteroids. It is metabolized by enzymes such as 5α-reductase and 3α-hydroxysteroid dehydrogenase into metabolites like allopregnanolone. nih.gov Allopregnanolone is a powerful positive allosteric modulator of the GABA-A receptor, meaning it binds to a site on the receptor distinct from the GABA binding site and enhances the receptor's response to GABA. nih.govfrontiersin.org This enhancement leads to an increased influx of chloride ions into the neuron, hyperpolarizing the cell and making it less likely to fire an action potential, resulting in neuronal inhibition.
For synthetic progestins like norethindrone and its esters, the potential for neurosteroid-like activity is an area of active research and hypothesis. Their structural similarity to progesterone suggests they could potentially interact with the same metabolic enzymes and receptors. However, whether norethindrone or its metabolites can act as modulators of the GABA-A receptor is not well-established. Some studies on other synthetic progestins have suggested that their mood-related side effects might be mediated by changes in neurosteroid levels or direct actions on GABA-A receptors. mdpi.com
This remains a hypothetical area for norethindrone pivalate. Direct preclinical studies demonstrating that this compound or its metabolites bind to and modulate GABA-A receptors are lacking. Future research would be needed to isolate norethindrone or its metabolites in brain tissue and assess their activity on GABA-A receptor function in isolated neurons or brain slices to confirm any direct neurosteroid-like effects.
The influence of synthetic progestins on cognitive function is an area of growing interest, with preclinical animal models providing initial insights. Studies suggest that not all progestins have the same effects, and outcomes can depend on the specific compound, the dose, and the cognitive domain being tested.
Research using middle-aged, surgically menopausal (ovariectomized) rats has evaluated the cognitive effects of norethindrone acetate. In one study, treatment with norethindrone acetate was found to impair performance on spatial navigation and memory tasks. nih.gov Specifically, rats treated with norethindrone acetate showed impairments in learning and delayed memory retention in the water radial-arm maze and deficits in reference memory in the Morris water maze. nih.gov These findings suggest that, at least in this animal model of menopause, norethindrone acetate can have detrimental effects on cognitive functions that are heavily dependent on the hippocampus.
The mechanisms underlying these cognitive effects are not fully elucidated but may be related to the androgenic properties of 19-nortestosterone derivatives like norethindrone. bioscientifica.com Steroid hormones can influence neuronal structure and function, including synaptic plasticity, which is a cellular basis for learning and memory. The observed impairments could result from alterations in synaptic density, neurotransmitter systems, or inflammatory pathways within brain regions critical for cognition.
It is critical to reiterate that these findings are specific to norethindrone acetate in a particular animal model. nih.gov No preclinical studies investigating the direct impact of this compound on cognitive function have been identified. Further research is necessary to determine if the pivalate ester has similar, different, or no effects on learning and memory in preclinical models.
Future Research Directions and Translational Perspectives Excluding Clinical Applications
Development of Novel Norethindrone (B1679910) Pivalate (B1233124) Analogues with Tuned Properties
The foundational structure of norethindrone, a 19-nortestosterone derivative, offers a versatile scaffold for medicinal chemists to create novel analogues with specifically tuned properties. nih.govasu.edu The primary goal is to rationally design new molecules that optimize the separation of desired progestational activity from undesirable off-target effects, such as androgenicity. nih.gov
Future research will likely focus on systematic structure-activity relationship (SAR) studies to guide the synthesis of new derivatives. mdpi.com Key areas for modification on the steroid backbone include:
The C17α position: The ethynyl (B1212043) group at this position is critical for oral activity. Modifications here could produce derivatives that alter receptor binding affinity and metabolic stability. nih.gov
The steroid rings: Subtle changes to the A, B, C, or D rings could influence how the molecule fits into the progesterone (B1679170) receptor and other steroid receptors, potentially reducing cross-reactivity with the androgen receptor.
Ester modifications: While the pivalate ester confers a specific pharmacokinetic profile, designing novel ester or carbonate prodrugs at the C17β-hydroxyl group could fine-tune the rate of hydrolysis and duration of action.
The objective of this research is to generate a library of novel compounds with potentially improved metabolic profiles or receptor selectivity. For instance, researchers have explored the anticancer activity of novel norethindrone analogs in glioblastoma cells, highlighting the potential for discovering new therapeutic applications through structural modification. researchgate.net By screening these new molecules through high-throughput bioassays, compounds with the most promising non-clinical profiles can be identified for further investigation. nih.gov
Advanced Prodrug Design for Specific Release Mechanisms
Norethindrone pivalate is a first-generation prodrug, relying on simple enzymatic hydrolysis to release the active norethindrone molecule. Modern prodrug design has evolved to create more sophisticated systems for targeted and controlled drug release. nih.gov Future strategies for norethindrone could move beyond simple esters to advanced, long-acting delivery systems. nih.gov
These advanced strategies include:
Enzyme-Specific Linkers: Designing linkers that are cleaved only by specific enzymes that may be present in particular tissues or cellular compartments. This approach offers a higher degree of control over where the active drug is released. researchgate.net
Polymer Conjugates: Attaching norethindrone to a biocompatible polymer backbone. The release of the drug would then depend on the slow degradation of the polymer matrix or the cleavage of the linker connecting the drug to the polymer. nih.gov This can create long-acting formulations that reduce dosing frequency.
Dual-Action Molecules: Creating a single chemical entity that combines norethindrone with another molecule via a cleavable linker. This is a strategy used to target a cytotoxic molecule to specific tumor cells, where the steroid portion acts as a targeting agent. nih.gov
These modern prodrug approaches aim to improve upon existing formulations by offering more precise control over the pharmacokinetics and biodistribution of norethindrone, independent of clinical application. bohrium.com
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) to Elucidate Deeper Mechanisms
Omics technologies offer a powerful, unbiased approach to understanding the global impact of a compound on a biological system. nih.gov Applying these technologies to norethindrone research can provide a comprehensive picture of its molecular mechanisms far beyond its interaction with the progesterone receptor.
Genomics/Transcriptomics: Using techniques like RNA-sequencing, researchers can analyze how norethindrone alters the expression of thousands of genes in various cell types. This could reveal novel signaling pathways and regulatory networks affected by progestin activity.
Proteomics: This approach identifies and quantifies the entire set of proteins in a cell or tissue. Proteomics can reveal how norethindrone affects protein levels, post-translational modifications, and protein-protein interactions, providing a more direct understanding of the functional state of the cell. nih.gov
Metabolomics: By analyzing the complete set of metabolites, metabolomics can map the downstream effects of norethindrone on cellular metabolism. This can identify changes in key metabolic pathways, such as energy production or lipid synthesis, that are modulated by progestin signaling.
Integrating data from these different omics levels can provide a holistic view of norethindrone's mechanism of action, potentially uncovering novel biological roles and interactions. frontiersin.org This systems-biology approach is crucial for building comprehensive models of how synthetic hormones influence cellular physiology. nih.gov
Computational Prediction of Metabolism and SAR for New Derivatives
The development of new norethindrone analogues can be significantly accelerated by using computational, or in silico, tools. nih.govnih.gov These methods allow for the prediction of a compound's properties before it is ever synthesized, saving considerable time and resources. cambridge.orgeurekaselect.com
Key computational approaches include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models use the chemical structures of existing compounds with known activities to predict the activity of new, untested molecules. nih.gov This can be used to predict the progestational and androgenic activity of novel norethindrone derivatives.
ADME/T Prediction: This involves predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. rjptonline.orgnih.gov Web-based tools like SwissADME can calculate physicochemical properties and predict drug-likeness based on criteria such as Lipinski's rule of five. nih.govmdpi.com
Metabolism Prediction: Computational models can predict the most likely sites on a molecule where metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily, will act. nih.govnih.gov This helps in designing analogues that are more resistant to rapid metabolism.
Molecular Docking: This technique simulates the binding of a molecule to the three-dimensional structure of a target protein, such as the progesterone or androgen receptor. It can be used to rationalize SAR and gain insight into molecular interactions. nih.gov
By using these predictive models, researchers can prioritize the synthesis of only the most promising derivatives, streamlining the discovery pipeline for new compounds with superior properties. rjptonline.org
Exploration of this compound for Non-Hormonal Biological Targets (Hypothetical/Research Area)
While norethindrone's primary mechanism of action is through the progesterone receptor, there is a theoretical basis for exploring its potential interactions with non-hormonal targets. Steroid molecules can sometimes exhibit "off-target" effects by binding to other proteins due to structural similarities or promiscuous binding pockets. For instance, some synthetic progestins are known to bind to androgen and glucocorticoid receptors. researchgate.net
Future research could hypothetically investigate:
Membrane Receptors: A family of membrane progesterone receptors (mPRs) has been identified that mediate rapid, non-genomic steroid actions. tandfonline.com Investigating the interaction of norethindrone and its analogues with these receptors could reveal novel, rapid signaling pathways.
Enzyme Inhibition/Modulation: Steroid hormones can sometimes modulate the activity of enzymes. For example, progesterone has been shown to influence the activity of the α/β hydrolase domain-containing protein 2 (ABHD2), an enzyme involved in sperm hyperactivation. openlabnotebooks.org It is plausible that synthetic steroids like norethindrone could interact with other enzymes in the body.
Ion Channels and Other Receptors: The dopaminergic system and other neurotransmitter systems can be affected by certain steroid-like molecules. wikipedia.org Computational screening and in vitro assays could be used to test whether norethindrone or its derivatives have any affinity for ion channels or G-protein coupled receptors unrelated to its hormonal function.
This area of research remains largely speculative but represents a frontier for discovering entirely new biological roles for established synthetic steroids.
Refinement of Analytical Techniques for Ultra-Trace Detection
Fundamental research into the pharmacokinetics, metabolism, and environmental fate of norethindrone requires highly sensitive analytical methods capable of detecting the compound at extremely low concentrations. The current gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org
Future research in this area will focus on:
Improving Detection Limits: Developing methods to consistently quantify norethindrone and its metabolites at sub-nanogram per liter (ng/L) levels in complex matrices like water or biological fluids. waters.com
Enhancing Sample Preparation: Refining solid-phase extraction (SPE) techniques to more efficiently isolate and concentrate the analytes from a sample, which can improve sensitivity by 500 to 1000-fold. waters.comrsc.org
Optimizing Ionization: Fine-tuning the ionization source of the mass spectrometer, such as electrospray ionization (ESI), to maximize the signal for steroid hormones, leading to greater sensitivity. rsc.org
Multi-Residue Methods: Developing robust methods that can simultaneously detect and quantify a wide range of synthetic and natural hormones in a single analysis, improving efficiency for environmental monitoring and research. rsc.orglu.se
These advanced analytical techniques are crucial for non-clinical research, enabling precise pharmacokinetic modeling and a better understanding of the compound's persistence and biotransformation in various environments.
Mentioned Compounds
Q & A
What analytical methods are recommended for identifying Norethindrone pivalate in pharmaceutical formulations?
Basic Research Question
To identify this compound in formulations, infrared (IR) absorption spectroscopy is a validated approach. The USP monograph outlines a solvent extraction method: powdered tablets are mixed with hexane to remove excipients, followed by chloroform extraction and crystallization. The resulting compound is analyzed via IR spectroscopy to confirm structural integrity . Researchers should cross-reference spectral data with USP reference standards to ensure specificity.
What are the established synthesis pathways for this compound, and how do they impact yield and purity?
Basic Research Question
Synthetic routes often involve esterification of Norethindrone with pivaloyl chloride. Advanced catalytic methods, such as Rhodium-catalyzed C-H bond activation, may improve regioselectivity and reduce by-products. These methods leverage directing groups to stabilize intermediates, enhancing yield (typically >80%) and purity (>95%). Researchers should optimize reaction parameters (e.g., solvent polarity, catalyst loading) to minimize side reactions .
How can researchers design stability-indicating assays for this compound to comply with pharmacopeial standards?
Advanced Research Question
Stability-indicating assays must differentiate the parent compound from degradation products. The USP recommends HPLC or GC methods with validated separation efficiency (resolution >2.0). For example, a reversed-phase HPLC method using a C18 column and UV detection at 240 nm can quantify this compound amid forced degradation (heat, light, acid/alkali exposure). Submit validation data demonstrating linearity (R² >0.99), precision (%RSD <2%), and robustness across three commercial batches to meet USP criteria .
What strategies resolve contradictions in pharmacokinetic data across studies on this compound?
Advanced Research Question
Contradictions in pharmacokinetic parameters (e.g., half-life, bioavailability) may arise from population heterogeneity or analytical variability. Apply meta-analytical frameworks to pool data from diverse cohorts, adjusting for covariates like age, gender, and metabolic enzymes. Engage interdisciplinary teams to re-analyze raw datasets, ensuring alignment with PICOT (Population, Intervention, Comparison, Outcome, Time) criteria. User involvement in data interpretation can uncover methodological biases or gaps .
How to apply the PICOT framework in clinical research involving this compound?
Basic Research Question
The PICOT framework structures clinical questions to guide evidence synthesis. For example:
- Population : Postmenopausal women with osteoporosis.
- Intervention : this compound (5 mg/day).
- Comparison : Placebo or standard therapy.
- Outcome : Bone mineral density change over 12 months.
- Time : 24-month follow-up.
Use these terms to search databases (e.g., PubMed, Cochrane) with Boolean operators. Filter results to prioritize randomized controlled trials (RCTs) and systematic reviews .
What mechanistic insights guide the optimization of catalytic methods in this compound synthesis?
Advanced Research Question
Rhodium catalysts enable directed C-H functionalization via five-membered metallacycle intermediates. Computational studies (DFT) can predict transition states to improve regioselectivity. For instance, coordinating heteroatoms (e.g., pyridine) direct activation to specific C-H bonds, reducing steric hindrance. Validate mechanistic hypotheses using kinetic isotope effects (KIEs) and isotopic labeling to track bond cleavage/formation .
What are the key considerations in selecting exclusion criteria for pharmacokinetic studies of this compound?
Basic Research Question
Exclusion criteria must balance internal validity and generalizability. The NIH guidelines recommend excluding participants with hepatic/renal impairment (due to metabolic clearance pathways) or concurrent use of CYP3A4 inducers (e.g., rifampicin). Justify criteria in protocols, referencing population pharmacokinetic models to ensure sample homogeneity. Document attrition rates to assess bias .
How to validate novel analytical techniques for this compound against USP monograph requirements?
Advanced Research Question
Novel methods (e.g., UPLC-MS/MS) must demonstrate equivalence to USP compendial methods. Conduct comparative studies using spiked placebo formulations and degraded samples. Validate specificity via peak purity analysis (e.g., photodiode array detection). Submit data on accuracy (recovery 98–102%), precision (inter-day %RSD <2%), and detection limits (LOD <0.1%) to the USP for monograph revision .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
